molecular formula C16H11F3N2O2S B2908807 N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 439934-83-5

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No.: B2908807
CAS No.: 439934-83-5
M. Wt: 352.33
InChI Key: IQFVJSQJXGGKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide typically involves the cyclization of trifluoromethyl-containing intermediates. One common method is the Leimgruber-Batcho reaction, which involves the formation of 2-amino-3-(trifluoromethyl)quinoline . Another approach is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, resulting in the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often utilizes metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amines, and substituted quinoline derivatives .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFVJSQJXGGKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.